3-(Hydroxymethyl)-2-methylphenol

Vue d'ensemble

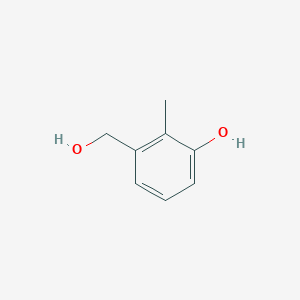

Description

3-(Hydroxymethyl)-2-methylphenol is an organic compound with the molecular formula C8H10O2 It is a derivative of phenol, characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-2-methylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 2-methylphenol (o-cresol) using formaldehyde in the presence of a basic catalyst. The reaction typically proceeds as follows:

2-Methylphenol+Formaldehyde→this compound

The reaction is carried out in an aqueous medium with a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the hydroxymethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include distillation or recrystallization to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Mannich Reactions

This compound participates in Mannich reactions under basic aqueous conditions with formaldehyde and amines. Key findings include:

The hydroxymethyl group facilitates electrophilic substitution at the aromatic ring’s ortho/para positions, while the methyl group exerts steric effects influencing regioselectivity .

Hydroxyl Group Protection

The phenolic -OH and hydroxymethyl -CH₂OH groups undergo protection for synthetic applications:

Benzylation Protocol ( ):

-

Reagents: Benzyl bromide, K₂CO₃ (base), acetone solvent

-

Conditions: 20–25°C, 12–24 hrs

-

Product: 3-(2-Benzyloxy-5-bromophenyl)-3-phenylpropanol (precursor for ester synthesis)

Sulfonation Protocol ( ):

-

Reagents: Toluene-4-sulfonyl chloride, HMDS (hexamethyldisilazane), BTMG (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)

-

Conditions: MeCN solvent, 50°C, 48 hrs

-

Product: Sulfate esters (TLC Rf 0.72; δ 4.83 ppm for ArOCH₂N)

Esterification Reactions

The hydroxymethyl group forms esters under acidic or enzymatic catalysis:

Notably, sulfate esters synthesized via SuFEx exhibit stability in biological media, enabling applications in drug discovery .

Thermal and Catalytic Behavior

Thermogravimetric analysis (TGA) data from analogous phenolic systems ( ):

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 295.2°C ±25.0 | 760 mmHg |

| Flash Point | 147.7°C ±17.8 | Closed cup |

| ΔfH° (liquid) | -193.5 kJ/mol | Combustion calorimetry |

Applications De Recherche Scientifique

Synonyms

3-(Hydroxymethyl)-2-methylphenol is also known as :

- 3-Hydroxymethyl-2-methyl-phenol

- 3-Hydroxymethylxylenol

Potential Applications

While specific applications of this compound are not extensively documented in the provided search results, the information available on similar compounds and the hydroxymethyl group provides insights into potential applications.

1. Use as Intermediate in Synthesis:

- The hydroxymethyl group can be employed as an intermediary in synthesizing other therapeutic agents .

2. Improving Drug Properties:

- Introduction of the hydroxymethyl group can lead to changes in physical-chemical properties and offer therapeutic advantages, potentially improving the biological activity of drugs .

- Hydroxymethylation can result in more active compounds than the parent drug, as well as increase the water solubility of poorly soluble drugs .

- Hydroxymethyl derivatives could be useful as prodrugs or key intermediates for obtaining prodrugs, for instance, to improve drug solubility and bioavailability .

3. Molecular Recognition:

- The hydroxymethyl function allows molecular recognition by bioreceptors through the establishment of hydrophilic and hydrophobic interactions with the target, acting as a pharmacophore .

4. Other potential applications:

- This compound could potentially be used in 3D printing , additive manufacturing , alternative energy , battery materials , and biomaterials .

- O-cresol, a related compound, is used in metal degreasing, metal machining, textile manufacturing, solvents for painting, wood preservatives, disinfectants, pesticides, photographic processing, and metal extraction .

- O-cresol is also used as a processing aid in petroleum production, a catalyst, a paint additive, a fuel agent and an intermediate .

Related compounds and their applications

Case Studies

No specific case studies were found in the search results regarding the applications of this compound.

Safety and Regulatory Information

Mécanisme D'action

The mechanism of action of 3-(Hydroxymethyl)-2-methylphenol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the derivatives formed .

Comparaison Avec Des Composés Similaires

2-Methylphenol (o-Cresol): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

3-Methylphenol (m-Cresol): Similar structure but with the methyl group in a different position, affecting its chemical properties.

4-Methylphenol (p-Cresol): Another isomer with different reactivity due to the position of the methyl group.

Uniqueness: 3-(Hydroxymethyl)-2-methylphenol is unique due to the presence of both a hydroxymethyl and a methyl group, which confer distinct chemical and biological properties.

Activité Biologique

3-(Hydroxymethyl)-2-methylphenol, also known as o-cresol , is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C8H10O2

- Molecular Weight : 150.16 g/mol

- Structure : The compound features a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to a phenolic ring.

Antioxidant Properties

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant activity . This property is attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative stress. A study demonstrated that this compound effectively reduces lipid peroxidation in cellular models, suggesting its potential use in preventing oxidative damage in various diseases.

Antimicrobial Effects

This compound has been shown to possess antimicrobial properties against a range of pathogens. In vitro studies revealed that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects , which may be beneficial in treating conditions like arthritis and other inflammatory diseases. Research has indicated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in animal models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It interacts with enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.

- Gene Expression Modulation : The compound influences the expression of genes associated with antioxidant defense mechanisms and inflammatory responses.

- Cell Signaling Pathways : It modulates key signaling pathways, including NF-kB and MAPK pathways, which are crucial for inflammatory responses.

Study on Antioxidant Effects

A recent study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a significant reduction in free radical levels, highlighting its potential as a natural antioxidant agent .

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

Study on Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Propriétés

IUPAC Name |

3-(hydroxymethyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-7(5-9)3-2-4-8(6)10/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFILMGCTBJAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516726 | |

| Record name | 3-(Hydroxymethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54874-26-9 | |

| Record name | 3-Hydroxy-2-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54874-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.